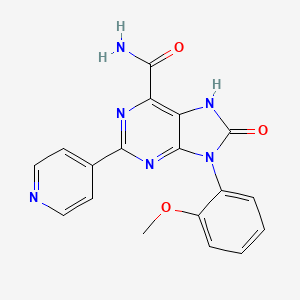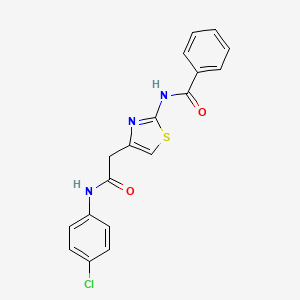
N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their antimicrobial and anticancer properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar thiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Mechanism of Action
Target of Action
Similar thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities . Therefore, it’s plausible that this compound may interact with proteins or enzymes that are crucial for microbial growth or cancer cell proliferation.
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . It’s possible that this compound may interact with its targets in a similar manner, leading to inhibition of essential biological processes.
Biochemical Pathways
Given the reported antimicrobial and antiproliferative activities of similar compounds , it’s likely that this compound may interfere with pathways essential for microbial growth or cancer cell proliferation.
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been reported , which could provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell lines . Therefore, it’s plausible that this compound may have similar effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide in lab experiments is its potent anti-inflammatory and anti-tumor effects. This compound has been shown to be effective in inhibiting the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases. This compound has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, indicating its potential as an anti-cancer agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the study of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide. One potential direction is to investigate the therapeutic potential of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the anti-cancer effects of this compound in vivo and to investigate its potential as a chemotherapeutic agent. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties may improve its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves the condensation of 2-(4-chlorophenylamino)ethan-1-ol with 2-aminothiazole in the presence of acetic anhydride to form the intermediate compound, 2-(4-chlorophenylamino)-N-(2-hydroxyethyl)thiazole-4-carboxamide. This intermediate compound is then reacted with 4-fluorobenzoyl chloride in the presence of triethylamine to yield this compound. The overall yield of this compound synthesis is around 60%, and the compound is obtained as a white crystalline solid.
Scientific Research Applications
N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. This compound has also been shown to possess anti-tumor effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. Additionally, this compound has been reported to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
properties
IUPAC Name |
N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJHIXDLQNXCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

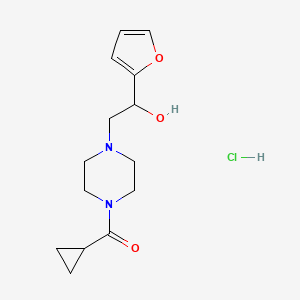
![1-Methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B2950703.png)

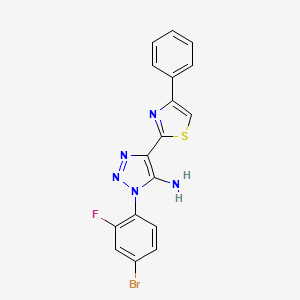
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2950706.png)
![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2950707.png)
![(4,4-Difluoropiperidin-1-yl)-[4-(dimethylamino)phenyl]methanone](/img/structure/B2950709.png)
![3-Phenyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2950710.png)
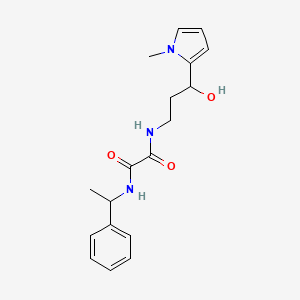

![1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2950714.png)

![5-Cyclopentylsulfanyl-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2950716.png)
